N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
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Overview
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by the presence of multiple functional groups, which contribute to its chemical reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide generally involves multi-step synthesis protocols:
Synthesis of the pyrazole core: : Typically, the synthesis begins with the formation of the pyrazole ring, which can be accomplished by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Functionalization of the pyrazole: : The pyrazole core is then further modified to introduce the furan ring at the 4-position. This can be achieved through a variety of cross-coupling reactions, such as Suzuki or Sonogashira coupling.
Introduction of the ethyl spacer: : The ethyl group linking the pyrazole to the acetamide moiety can be introduced via alkylation reactions, often employing bromoalkanes or other alkylating agents.
Attachment of the isopropylsulfonyl phenyl group: : This step typically involves nucleophilic substitution reactions where the acetamide moiety is coupled with the sulfonyl-substituted aromatic ring under controlled conditions.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes requires optimization of the aforementioned synthetic routes to enhance yield and purity. Common industrial methods include continuous flow reactors and automated synthesis platforms, which can help in maintaining the desired reaction conditions consistently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Under oxidative conditions, the furan ring may be prone to oxidation, leading to ring-opened products or higher oxidation states.
Reduction: : The nitro groups in the pyrazole or the isopropylsulfonyl group may be reduced under suitable conditions to yield amine derivatives.
Common Reagents and Conditions
Common reagents used for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles/electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the pyrazole, furan, or phenyl rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its potential as a synthetic intermediate in the preparation of more complex molecules. Its diverse functional groups make it a valuable building block for constructing intricate chemical architectures.
Biology
Biologically, this compound has been studied for its interactions with enzymes and receptors, potentially serving as a lead compound for drug discovery. Its ability to bind to specific molecular targets opens avenues for developing new therapeutic agents.
Medicine
In medicine, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide shows promise in the treatment of various conditions due to its potential anti-inflammatory and anti-cancer properties.
Industry
Industrially, this compound is investigated for its application in materials science, including its role in the development of new polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets within cells. It can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
N-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(methylsulfonyl)phenyl)acetamide
N-(2-(4-(phenyl)-1H-pyrazol-1-yl)ethyl)-2-(4-(methanesulfonyl)phenyl)acetamide
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Uniqueness
The uniqueness of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide lies in its specific combination of functional groups, which impart distinct chemical and biological properties not observed in other pyrazole derivatives. The presence of the furan ring, in particular, contributes to its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15(2)28(25,26)19-5-3-16(4-6-19)11-20(24)21-8-9-23-13-18(12-22-23)17-7-10-27-14-17/h3-7,10,12-15H,8-9,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDZVPWPQVLSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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